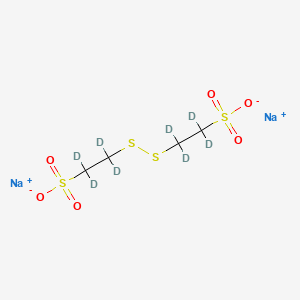
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with an amino group and a difluoropiperidinyl moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of the amino group and the difluoropiperidinyl moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoropiperidinyl moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamide derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide
- Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate
Uniqueness
Compared to similar compounds, 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide may exhibit unique properties due to the presence of the N-ethyl group. This modification can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic profile, making it a valuable candidate for specific applications.
Propriétés
Formule moléculaire |
C14H19F2N3O |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide |
InChI |
InChI=1S/C14H19F2N3O/c1-2-18-13(20)10-3-4-12(11(17)9-10)19-7-5-14(15,16)6-8-19/h3-4,9H,2,5-8,17H2,1H3,(H,18,20) |
Clé InChI |
WTBQBPLPIGFKEV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=C(C=C1)N2CCC(CC2)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)







